molecular formula C15H15N3O3S B13876894 N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide

Cat. No.: B13876894
M. Wt: 317.4 g/mol
InChI Key: CMVABCJDYMEGIH-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[1,2-c]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolo[1,2-c]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the pyrrolo[1,2-c]pyrimidine ring.

    Attachment of the phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative reaction conditions.

Chemical Reactions Analysis

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrrolo[1,2-c]pyrimidine core are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its effects on cellular processes.

    Medicine: Due to its biological activity, it has potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a fused heterocyclic ring system and have been studied for their biological activity and potential therapeutic applications.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the ring. They also exhibit various biological activities and are used in medicinal chemistry research.

The uniqueness of this compound lies in its specific structure and the presence of the methanesulfonamide group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-21-15-8-11(17-22(2,19)20)5-6-12(15)13-9-16-10-18-7-3-4-14(13)18/h3-10,17H,1-2H3

InChI Key

CMVABCJDYMEGIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN=CN3C2=CC=C3

Origin of Product

United States

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